2-(3-(3-(2-甲氧基苯甲基)-1,2,4-噁二唑-5-基)氮杂丙酸-1-基)-N-(3-(三氟甲基)苯基)乙酰胺 草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate” is a complex organic molecule. It is a derivative of azetidine and oxetane amino acids . The molecule contains several functional groups, including a methoxybenzyl group, an oxadiazol ring, an azetidin ring, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of this compound could involve several steps. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, could be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This could be followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate could be obtained in a similar manner .Molecular Structure Analysis
The molecular structure of this compound would be confirmed via various spectroscopic techniques, including 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions are commonly used in organic synthesis to form carbon-carbon bonds and introduce functional groups.科学研究应用
化学合成中的氮杂环丁酮类和恶二唑类
氮杂环丁酮类,又称为β-内酰胺,在各种化合物合成中至关重要。它们的形成通常涉及复杂的反应,例如施陶丁格[2+2]-环缩合,该反应已被用于制备顺式-3-乙酰氧基-4-(3-芳基环氧乙烷-2-基)氮杂环丁-2-酮。这些化合物是更复杂的双环β-内酰胺的前体,表明氮杂环丁酮衍生物在合成具有潜在药物发现和开发应用的新型化学实体中的作用 (Piens et al., 2016)。
抗菌活性
恶二唑衍生物以其抗菌特性而闻名。例如,基于2-(4-氧代-2-硫代噻唑烷-3-基)乙酸(罗丹明-3-乙酸)的酰胺对分枝杆菌(包括结核分枝杆菌)表现出显着的活性,表明它们作为抗菌剂的潜力。这突出了在开发新的抗菌治疗方法中利用恶二唑和氮杂环丁酮衍生物的可能性 (Krátký et al., 2017)。
抗癌剂的潜力
由类似于指定化学品的衍生物合成的化合物已被评估其抗癌活性。例如,某些衍生物已显示出对多种癌细胞系的显著癌细胞生长抑制作用,表明此类化合物在开发新的抗癌剂中的潜力 (Al-Sanea et al., 2020)。
治疗应用中的酶抑制
已记录到源自恶二唑和氮杂环丁酮骨架的新型杂环化合物对特定酶(例如脂肪酶和α-葡萄糖苷酶)的抑制作用。这表明它们在治疗与酶功能障碍相关的疾病(例如糖尿病和肥胖症)中具有潜在的治疗应用 (Bekircan et al., 2015)。
属性
IUPAC Name |
2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3.C2H2O4/c1-31-18-8-3-2-5-14(18)9-19-27-21(32-28-19)15-11-29(12-15)13-20(30)26-17-7-4-6-16(10-17)22(23,24)25;3-1(4)2(5)6/h2-8,10,15H,9,11-13H2,1H3,(H,26,30);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWJHSVQMROSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。